
Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper
説明
“Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper” is also known as Copper pyrithione . It is a green crystalline fine powder with high stability . It is mainly used in the production of daily chemical products, adhesives, paints, coatings, paper, pharmaceuticals, leather, and other industries .
Molecular Structure Analysis
The molecular formula of “Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper” is C10H8CuN2O2S2 . The molecular weight is 315.86 .Physical And Chemical Properties Analysis
“Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper” is a green crystalline fine powder . It has high stability and remains unchanged for two years when stored under light-proof conditions .科学的研究の応用
1. Antifouling Coatings in Marine Environments
Field: Marine Science
Summary:
Artificial surfaces in coastal waters and offshore oceans, such as boat hulls, docks, and offshore structures, are prone to colonization by fouling communities. These sessile species can have significant economic impacts on shipping and other marine industries. Antifouling coatings are used to prevent fouling by applying biocides. Copper and zinc are popular antifouling agents, but due to copper’s toxicity, zinc-based alternatives are gaining popularity. Copper Omadine has been explored as a biocide delivery system in antifouling coatings.
Methods and Experimental Procedures:
Researchers have tested several copper- and zinc-based antifouling coatings, including formulations with traditional micron-sized copper and zinc oxide (ZnO) particles, as well as those containing copper and ZnO nanoparticles. The coatings were applied to artificial surfaces in three study locations across California.
Results:
- Nano-based coatings did not offer clear advantages over non-nano coatings in terms of zinc leaching or fouling suppression .
2. Medical Applications
Field: Medicine
Summary:
Copper Omadine and its metal complexes exhibit various biological activities, including bactericidal, fungicidal, anticancer, and photochemical effects. These properties make it a promising candidate for medical applications.
Methods and Experimental Procedures:
Studies have investigated the redox activity of Copper Omadine complexes with iron, copper, and zinc. Researchers examined their impact on lipid peroxidation under both light and dark conditions.
Results:
3. Broad-Spectrum Antimicrobials
Field: Biomedical Sciences
Summary:
Copper nanoparticles, including Copper Omadine, have been explored as alternatives to combat rising antibiotic resistance. These nanoparticles exhibit broad-spectrum antimicrobial properties.
Methods and Experimental Procedures:
Researchers have studied the efficacy of copper nanoparticles against various microorganisms.
Results:
Safety And Hazards
When handling “Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper”, it is advised to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Special instructions should be obtained before use and appropriate exhaust ventilation should be provided at places where dust is formed .
特性
IUPAC Name |
copper;1-oxidopyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H4NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUPUJNNHFTMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)N(C=C1)[O-].C1=CC(=S)N(C=C1)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8CuN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper Omadine | |
CAS RN |
14915-37-8 | |
| Record name | Bis[1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2]copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14915-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper bis(2-pyridinethiol-1-oxide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014915378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1-hydroxy-1H-pyridine-2-thionato-O,S)copper | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRITHIONE COPPER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGZ4HTJ133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



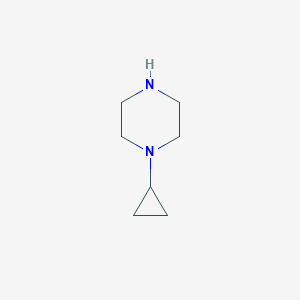

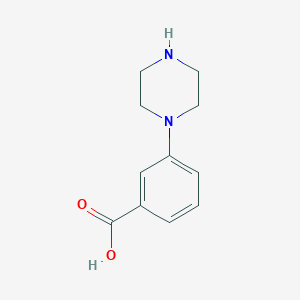
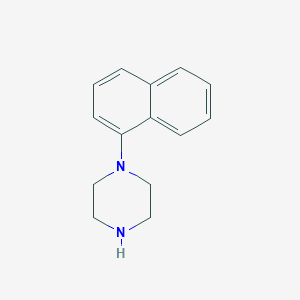
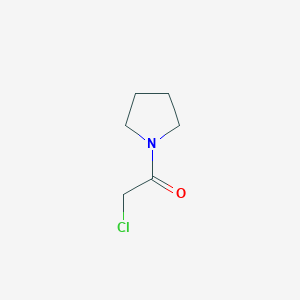
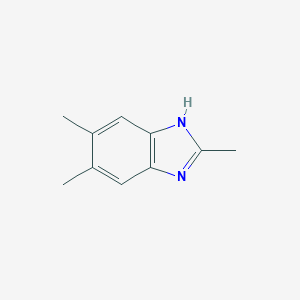
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
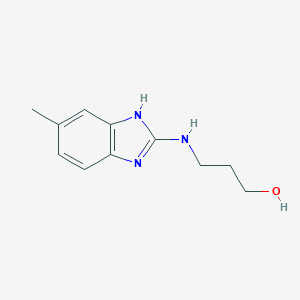
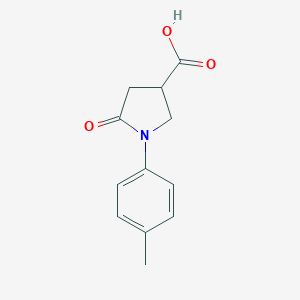
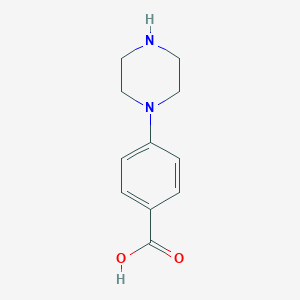
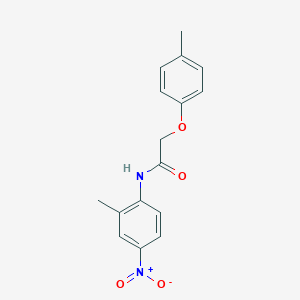
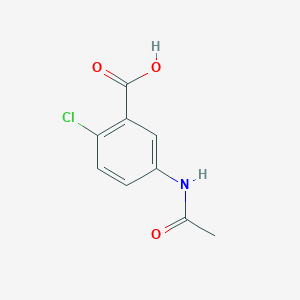
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)